molecular formula C12H22N2O4 B12667254 Bis(2-(dimethylamino)ethyl) maleate CAS No. 86178-63-4

Bis(2-(dimethylamino)ethyl) maleate

Cat. No.: B12667254
CAS No.: 86178-63-4
M. Wt: 258.31 g/mol
InChI Key: HAHZVQOXFHJPOX-WAYWQWQTSA-N
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Description

Bis(2-(dimethylamino)ethyl) maleate is a hypothetical or less-documented compound inferred from structural analogs in the provided evidence. It combines maleic acid (a dicarboxylic acid) with two 2-(dimethylamino)ethyl groups via ester linkages. The dimethylaminoethyl substituents introduce tertiary amine functionality, which may enhance solubility in polar solvents and reactivity in pharmaceutical or industrial applications. While direct data on this compound is absent in the evidence, its structural and functional similarities to other maleate esters and salts allow for extrapolated comparisons (see Sections 2–3) .

Properties

CAS No.

86178-63-4

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate

InChI

InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5-

InChI Key

HAHZVQOXFHJPOX-WAYWQWQTSA-N

Isomeric SMILES

CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C

Canonical SMILES

CN(C)CCOC(=O)C=CC(=O)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.

Medicine:

    Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry:

Mechanism of Action

The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .

Comparison with Similar Compounds

Diethyl Maleate (CAS 141-05-9)

  • Structure : Maleic acid esterified with two ethyl groups.
  • Molecular Formula : C₈H₁₂O₄.
  • Applications : Used as a "miscellaneous intermediate" in chemical synthesis.
  • Safety : Avoid contact with eyes, skin, and food/water sources .
  • Key Difference: Lacks nitrogen-containing functional groups, making it less polar than Bis(2-(dimethylamino)ethyl) maleate.

Dibutyl Maleate (CAS 105-76-0)

  • Structure : Maleic acid esterified with two butyl groups.
  • Molecular Formula : C₁₂H₂₀O₄.
  • Applications : Primarily used in coatings industries.
  • Key Difference: Longer alkyl chains reduce solubility in aqueous systems compared to dimethylaminoethyl-substituted analogs.

Bis(2-ethylhexyl) Maleate (CAS 142-16-5)

  • Structure : Maleic acid esterified with two 2-ethylhexyl groups.
  • Molecular Formula : C₂₀H₃₆O₄.
  • Applications: Potential plasticizer due to high molecular weight (340.5 g/mol).
  • Characterization : Infrared (IR) spectra available for structural validation .
  • Key Difference: Branched alkyl chains confer steric hindrance, unlike the linear dimethylaminoethyl groups in the target compound.

Comparison with Maleate Salts in Pharmaceuticals

Chlorpheniramine Maleate

  • Structure : A histamine H1 antagonist paired with maleate as a counterion.
  • Molecular Formula : C₁₆H₁₉ClN₂·C₄H₄O₄.
  • Applications : Treats allergic reactions; maleate improves solubility and bioavailability.
  • Key Feature : The maleate ion forms a 1:1 salt with the active pharmaceutical ingredient (API), enhancing stability .

Pyridine Derivatives with Maleate

  • Example: Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-, maleate (1:1).
  • Structure: Combines a pyridine ring, dimethylaminoethyl group, and maleate counterion.
  • Applications : Likely used in antihistamines or CNS-targeted drugs.
  • Key Feature: The dimethylaminoethyl group enables interactions with biological receptors, while maleate ensures charge neutrality .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* N/A C₁₀H₂₀N₂O₄ 244.28 Two tertiary amines, ester
Diethyl Maleate 141-05-9 C₈H₁₂O₄ 172.18 Ethyl esters
Dibutyl Maleate 105-76-0 C₁₂H₂₀O₄ 228.28 Butyl esters
Bis(2-ethylhexyl) Maleate 142-16-5 C₂₀H₃₆O₄ 340.50 Branched alkyl esters
Chlorpheniramine Maleate 603-50-9 C₂₀H₂₃ClN₂O₄ 390.86 API-maleate salt

*Hypothetical structure inferred from analogs.

Research Findings and Trends

  • Maleate Esters vs. Salts : Esters (e.g., Diethyl, Dibutyl) are typically used in industrial applications, while salts (e.g., Chlorpheniramine maleate) dominate pharmaceuticals due to enhanced solubility .
  • Safety Considerations : All maleate derivatives require precautions against dermal exposure, but nitrogen-containing variants may pose additional reactivity risks .

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